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Executive Summary
Aticaprant (also known by developmental codes JNJ-67953964, CERC-501, and LY-2456302)

is a potent, selective, and orally bioavailable antagonist of the kappa-opioid receptor (KOR).[1]

Developed as a potential therapeutic for major depressive disorder (MDD) and other stress-

related conditions, its mechanism of action targets the dynorphin/KOR system, which is

implicated in mood, anhedonia, and stress responses.[2][3] This document provides a

comprehensive technical overview of Aticaprant's chemical structure, physicochemical

characteristics, pharmacological profile, and the experimental methodologies used for its

characterization.

Chemical Identity and Physicochemical Properties
Aticaprant is a synthetic organic compound belonging to the aminobenzyloxyarylamide class.

[4] Its structure is characterized by a central phenoxy-fluorobenzamide core linked to a

pyrrolidine ring which, in turn, is substituted with a 3,5-dimethylphenyl group.[5][6] This specific

stereochemistry is crucial for its selective binding to the kappa-opioid receptor.

Chemical Structure and Identifiers
The fundamental chemical identifiers for Aticaprant are summarized in the table below.
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Identifier Value

IUPAC Name

4-(4-{[(2S)-2-(3,5-Dimethylphenyl)-1-

pyrrolidinyl]methyl}}phenoxy)-3-

fluorobenzamide[5]

CAS Number 1174130-61-0[5]

Molecular Formula C₂₆H₂₇FN₂O₂[5]

Molecular Weight 418.51 g/mol [5]

SMILES String

CC1=CC(=CC(=C1)

[C@@H]2CCCN2CC3=CC=C(C=C3)OC4=C(C

=C(C=C4)C(=O)N)F)C[5]

InChI Key ZHPMYDSXGRRERG-DEOSSOPVSA-N[5]

Synonyms JNJ-67953964, CERC-501, LY-2456302[1]

Physicochemical Properties
Aticaprant exists as a solid and can be prepared in various crystalline polymorphic forms

(Form I, II, III) as well as an amorphous form, which can influence properties like solubility and

stability.[4] Its solubility has been determined in various solvents, which is critical for formulation

and experimental use.

Property Value

Physical State Solid[4]

Solubility DMSO: ≥ 100 mg/mL

Ethanol: 3 mg/mL

DMF: 1 mg/mL

Corn Oil: ≥ 2.5 mg/mL (Clear solution)

Pharmacological Properties
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Aticaprant's therapeutic potential stems from its specific interaction with the endogenous

opioid system.

Pharmacodynamics
Aticaprant is a potent and selective antagonist of the kappa-opioid receptor (KOR).[5] It

exhibits approximately 30-fold higher affinity for the KOR compared to the µ-opioid receptor

(MOR) and nearly 190-fold higher affinity over the δ-opioid receptor (DOR).[7] This selectivity is

crucial for achieving therapeutic effects on mood and anhedonia without the undesirable effects

associated with MOR modulation.[2] Positron emission tomography (PET) imaging in humans

has confirmed that Aticaprant readily crosses the blood-brain barrier and achieves high

receptor occupancy at clinically relevant doses.[5]

Parameter Receptor Value

Binding Affinity (Kᵢ) Kappa (KOR) 0.81 nM[5]

Mu (MOR) 24.0 nM[5]

Delta (DOR) 155 nM[5]

Functional Activity (IC₅₀) KOR Signaling Blockade 3.0 ± 4.6 nM[2]

In Vivo Efficacy (ED₅₀) KOR Occupancy (rats) 0.33 mg/kg[7]

Receptor Occupancy (Human

PET)
0.5 mg dose (at 24h) 19%[5]

10 mg dose (at 2.5h) 94%[5]

25 mg dose (at 24h) 82%[5]

Pharmacokinetics
Aticaprant is designed for oral administration and possesses favorable pharmacokinetic

properties for once-daily dosing.
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Parameter Value

Route of Administration Oral[1]

Oral Bioavailability (F) 25%[5]

Time to Max. Concentration (Tₘₐₓ) 1 - 2 hours[5]

Elimination Half-life (t₁/₂) 30 - 40 hours[5]

Blood-Brain Barrier Readily Penetrant[5]

Signaling Pathway and Mechanism of Action
The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that preferentially couples

to the Gi/o family of G-proteins.[8] Endogenous agonists, like dynorphin, bind to the KOR,

promoting the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of

the Gα and Gβγ subunits, which then modulate downstream effectors, ultimately resulting in

pro-depressive and anhedonic states. Aticaprant, as a competitive antagonist, binds to the

KOR but does not induce the conformational change necessary for G-protein activation. By

occupying the receptor, it blocks the binding of dynorphin, thereby inhibiting the signaling

cascade.
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Caption: Aticaprant blocks Dynorphin-mediated KOR signaling.
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Key Experimental Protocols
The characterization of Aticaprant relies on a suite of standard and specialized

pharmacological assays.

Radioligand Binding Assay
This assay quantifies the affinity (Kᵢ) of Aticaprant for opioid receptors.

Objective: To determine the binding affinity of the test compound for KOR, MOR, and DOR.

Materials:

Cell membranes prepared from cells expressing the human recombinant opioid receptor

subtypes (e.g., CHO or HEK293 cells).

Radioligand specific for each receptor (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR,

[³H]DPDPE for DOR).

Test compound (Aticaprant) at various concentrations.

Non-specific binding control (e.g., a high concentration of naloxone).

Assay buffer, glass fiber filters, scintillation cocktail, and a scintillation counter.

Methodology:

Cell membranes, radioligand, and varying concentrations of Aticaprant are incubated in

assay buffer.

The mixture is incubated to allow binding to reach equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters, separating bound

from unbound radioligand.

Filters are washed to remove non-specifically bound radioactivity.

The radioactivity retained on the filters is measured by liquid scintillation counting.
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Data are analyzed using non-linear regression to calculate the IC₅₀, which is then

converted to a Kᵢ value using the Cheng-Prusoff equation.
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Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Functional Assay
This assay measures the functional consequence of receptor binding, determining if a

compound is an agonist, antagonist, or inverse agonist.[9][10]
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Objective: To assess Aticaprant's ability to antagonize agonist-stimulated G-protein

activation at the KOR.

Materials:

Cell membranes expressing the KOR.

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).[9]

A known KOR agonist (e.g., U-50,488).[8]

Test compound (Aticaprant).

GDP, Mg²⁺, and assay buffer.

Methodology:

Cell membranes are pre-incubated with Aticaprant at various concentrations.

A fixed concentration of the KOR agonist is added to stimulate the receptor.

[³⁵S]GTPγS is added to the mixture. Agonist activation of the KOR promotes the binding of

[³⁵S]GTPγS to the Gα subunit.[9]

After incubation, the reaction is stopped, and bound [³⁵S]GTPγS is separated from

unbound, typically by filtration.

The amount of bound [³⁵S]GTPγS is quantified via scintillation counting.

The ability of Aticaprant to inhibit the agonist-stimulated signal is measured to determine

its antagonist potency (IC₅₀).

Mouse Forced Swim Test (FST)
The FST is a widely used preclinical behavioral model to screen for antidepressant-like activity.

[11][12][13]

Objective: To evaluate the antidepressant-like effects of Aticaprant.
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Apparatus: A transparent cylinder (e.g., 30 cm height x 20 cm diameter) filled with water

(e.g., 25°C) to a level where the mouse cannot touch the bottom or escape (e.g., 15 cm

deep).[11][14]

Methodology:

Mice are administered Aticaprant or a vehicle control at a set time before the test.

Each mouse is individually placed into the cylinder of water for a 6-minute session.[11][15]

The session is typically video-recorded for later analysis.

The primary measure is the duration of immobility during the final 4 minutes of the test.[11]

Immobility is defined as the state where the animal makes only the minimal movements

necessary to keep its head above water.

A significant reduction in immobility time compared to the vehicle group is interpreted as

an antidepressant-like effect.[13]

Pupillometry
Pupillometry is a translational biomarker used to assess opioid receptor activity in vivo, as

MOR activation causes miosis (pupil constriction) in humans.[6][16]

Objective: To determine the in vivo selectivity of Aticaprant by assessing its ability to block

MOR-mediated effects.

Apparatus: An automated pupillometer that provides precise measurements of pupil

diameter.[17]

Methodology (Human Study):

Subjects are administered a dose of Aticaprant or placebo.

After a set period to allow for drug absorption and distribution, a baseline pupil

measurement is taken.
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A specific MOR agonist, such as fentanyl, is administered intravenously to induce miosis.

[16]

Pupil diameter is measured at regular intervals post-fentanyl administration.

The ability of Aticaprant to antagonize (i.e., prevent or reduce) fentanyl-induced miosis is

quantified. A lack of significant blockade at doses that provide high KOR occupancy

demonstrates functional selectivity for the KOR over the MOR.[2][6]

Conclusion
Aticaprant is a well-characterized selective kappa-opioid receptor antagonist with a chemical

structure and pharmacokinetic profile optimized for clinical development. Its high affinity and

selectivity for the KOR have been rigorously demonstrated through a variety of in vitro and in

vivo experimental paradigms. The data summarized herein provide a strong foundation for its

continued investigation as a novel therapeutic agent for major depressive disorder and other

conditions linked to the dysregulation of the brain's stress and reward systems.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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